molecular formula C24H35NO3 B1222730 Apptm-gnrh CAS No. 76283-00-6

Apptm-gnrh

Cat. No.: B1222730
CAS No.: 76283-00-6
M. Wt: 385.5 g/mol
InChI Key: OGBHRSROSRIGIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:

    Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.

    Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.

    Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.

Industrial Production Methods

Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled synthesis of the benzomorphan core.

    Continuous flow reactors: For efficient functionalization and lactate formation.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Apptm-gnrh undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.

Scientific Research Applications

Mechanism of Action

Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:

    Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.

    Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with high affinity for mu receptors.

    Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.

    Fentanyl: A synthetic opioid with high potency and rapid onset of action.

Uniqueness of Cogazocine Lactate

Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .

Properties

CAS No.

76283-00-6

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate

InChI

InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3

InChI Key

OGBHRSROSRIGIS-UHFFFAOYSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Synonyms

2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate
3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester
APPTM-GnRH
cogazocine lactate

Origin of Product

United States

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